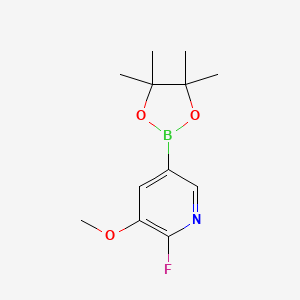![molecular formula C10H19ClN4O2S B1473402 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride CAS No. 1576216-95-9](/img/structure/B1473402.png)
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride
Overview
Description
The compound “1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride” is a derivative of 1H-Pyrazole . It contains a piperazine ring, which is a common feature in many pharmaceuticals and it is sulfonylated with a 1,3,5-trimethyl-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring sulfonylated at one nitrogen with a 1,3,5-trimethyl-1H-pyrazol-4-yl group . The InChI code for this compound is1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H .
Scientific Research Applications
Anticancer and Antimicrobial Properties
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride has been explored in scientific research for its potential applications in the development of new therapeutic agents, particularly focusing on its anticancer and antimicrobial properties. The chemical structure of this compound allows for the synthesis and evaluation of various derivatives that exhibit promising biological activities.
Anticancer Activity : Compounds with a piperazine substituent have shown significant efficacy against various cancer cell lines. For instance, derivatives of 1,3-thiazoles, which may share structural similarities with the compound of interest, demonstrated noteworthy anticancer activity in vitro across multiple cancer types, including lung, kidney, and breast cancer, among others. The effectiveness of these compounds was particularly pronounced in those with a piperazine substituent, indicating the potential utility of such structures in cancer therapy (Kostyantyn Turov, 2020).
Antimicrobial Activity : The synthesis and evaluation of novel piperazine derivatives have also been highlighted for their potential in combating bacterial infections. Derivatives incorporating piperazine linkers have been studied for their in-vitro antibacterial and cytotoxic activities, showing promising results against various bacterial strains. For example, certain bis(pyrazole-benzofuran) hybrids linked via piperazine demonstrated superior antibacterial efficacy and biofilm inhibition activities, suggesting their potential as novel antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of piperazine compounds, aiming to enhance their biological efficacy. For example, the creation of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on substituted piperazines and incorporating a 1,3,5-triazine moiety has been reported. These compounds have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Rahul V. Patel, Amit B. Patel, P. Kumari, K. Chikhalia, 2012).
properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.ClH/c1-8-10(9(2)13(3)12-8)17(15,16)14-6-4-11-5-7-14;/h11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSWQMXKCFFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)

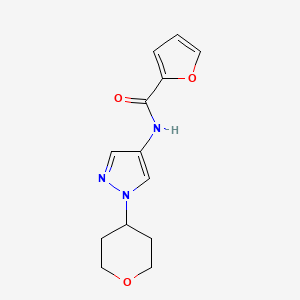
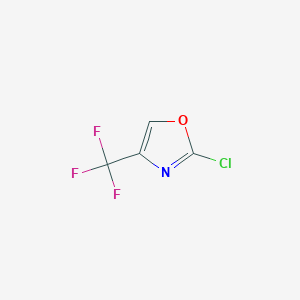
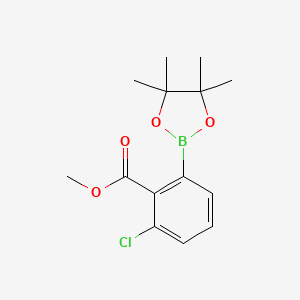
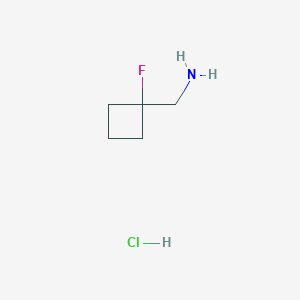
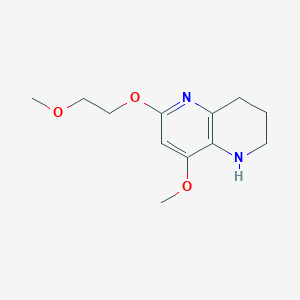
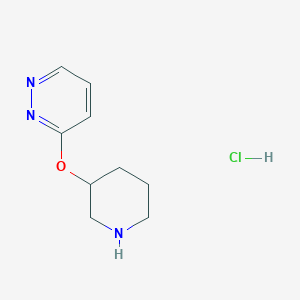
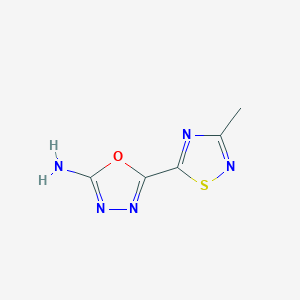


![Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1473338.png)
![7-Thia-2-azaspiro[3.5]nonane oxalate](/img/structure/B1473339.png)
